molecular formula C20H17N3 B14450135 4-N-acridin-9-yl-1-N-methylbenzene-1,4-diamine CAS No. 75776-00-0

4-N-acridin-9-yl-1-N-methylbenzene-1,4-diamine

Cat. No.: B14450135
CAS No.: 75776-00-0
M. Wt: 299.4 g/mol
InChI Key: SVIPDPNCURSLKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-N-acridin-9-yl-1-N-methylbenzene-1,4-diamine is a complex organic compound known for its unique structure and properties. It is part of the acridine family, which is characterized by a tricyclic aromatic system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-acridin-9-yl-1-N-methylbenzene-1,4-diamine typically involves the introduction of an acridine moiety to a benzene diamine structure. One common method involves the reaction of 9-aminoacridine with N-methylbenzene-1,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethyl acetate, and the product is purified through techniques like preparative thin-layer chromatography (TLC) and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-N-acridin-9-yl-1-N-methylbenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted acridine derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

4-N-acridin-9-yl-1-N-methylbenzene-1,4-diamine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives.

    Biology: The compound is studied for its potential as an intercalating agent in DNA, which can affect DNA replication and transcription.

    Medicine: Research has shown its potential as an anti-cancer agent due to its ability to intercalate DNA and inhibit topoisomerase enzymes.

    Industry: It is used in the development of dyes and pigments due to its stable aromatic structure

Mechanism of Action

The mechanism of action of 4-N-acridin-9-yl-1-N-methylbenzene-1,4-diamine primarily involves DNA intercalation. The compound inserts itself between the base pairs of the DNA double helix, disrupting the normal function of DNA and inhibiting enzymes like topoisomerase. This can lead to the inhibition of DNA replication and transcription, making it a potential anti-cancer agent .

Comparison with Similar Compounds

Similar Compounds

  • N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl) acetamide
  • N-(acridin-9-yl)-4-chloro-N-(4-chloro-butanoyl) butanamide
  • 9-anilinoacridine

Uniqueness

4-N-acridin-9-yl-1-N-methylbenzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other acridine derivatives, this compound has a methyl group on the benzene ring, which can influence its reactivity and interaction with biological targets .

Properties

CAS No.

75776-00-0

Molecular Formula

C20H17N3

Molecular Weight

299.4 g/mol

IUPAC Name

4-N-acridin-9-yl-1-N-methylbenzene-1,4-diamine

InChI

InChI=1S/C20H17N3/c1-21-14-10-12-15(13-11-14)22-20-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)20/h2-13,21H,1H3,(H,22,23)

InChI Key

SVIPDPNCURSLKO-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.